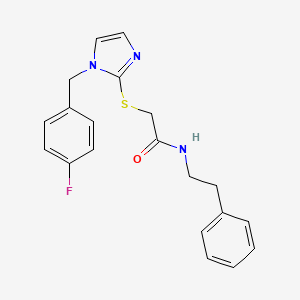

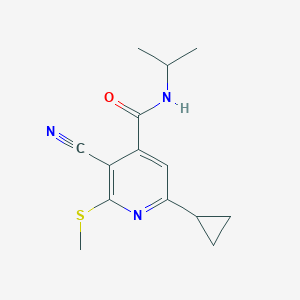

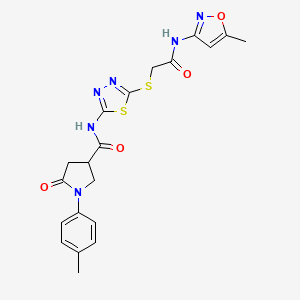

![molecular formula C17H19ClFN3O4S B2401207 1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097913-42-1](/img/structure/B2401207.png)

1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and imidazolidine-2,4-dione groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and imidazolidine-2,4-dione groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar .Scientific Research Applications

Anticancer Activity

Compounds with structures similar to 1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione have been researched for their potential anticancer properties. For instance, derivatives of thiazolidine-2,4-dione, a structurally related compound, demonstrated significant activity against human breast cancer cell lines, suggesting a potential role in cancer therapy (Kumar & Sharma, 2022).

Antimicrobial and Antifungal Activity

Synthesized derivatives of thiazolidine-2,4-diones have shown promising antimicrobial and antifungal activities. These compounds, created through Knoevenagel condensation processes involving compounds like thiazolidine-2,4-dione and piperidine, exhibited significant activity against gram-positive bacteria and fungi (Prakash et al., 2011).

Corrosion Inhibition

Piperidine derivatives, closely related to the chemical , have been explored for their effectiveness in inhibiting the corrosion of metals such as iron. Quantum chemical calculations and molecular dynamics simulations revealed that these compounds exhibit properties that make them suitable for use as corrosion inhibitors (Kaya et al., 2016).

Structural Studies

Research into structurally related compounds has provided insights into the molecular structure and stability of derivatives like trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. These studies, focusing on the crystal structures of such compounds, contribute to the understanding of their molecular interactions and potential applications (Li et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. It could potentially alter the function of these targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it acts as an inhibitor for an enzyme, it could disrupt the pathway that the enzyme is involved in, leading to downstream effects . .

Pharmacokinetics

These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .

properties

IUPAC Name |

1-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3O4S/c18-14-9-13(3-4-15(14)19)27(25,26)20-7-5-11(6-8-20)21-10-16(23)22(17(21)24)12-1-2-12/h3-4,9,11-12H,1-2,5-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZKMVSEUWDATD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

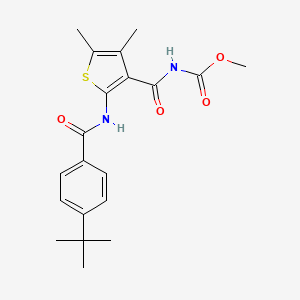

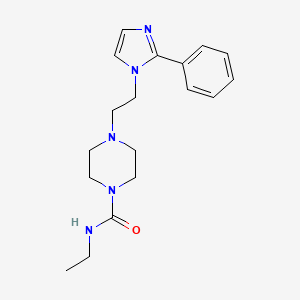

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2401126.png)

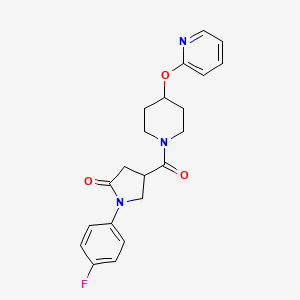

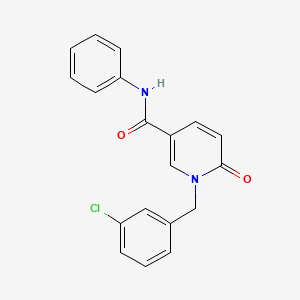

![N-(1,3-benzodioxol-5-yl)-2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]acetamide](/img/structure/B2401130.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)

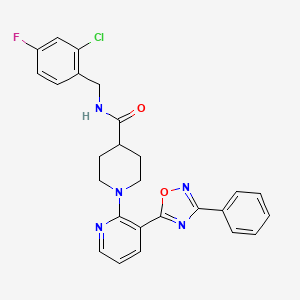

![3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2401142.png)

![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)